molecular formula C13H11NO2 B5736491 2-[(3-hydroxybenzylidene)amino]phenol

2-[(3-hydroxybenzylidene)amino]phenol

Cat. No.: B5736491
M. Wt: 213.23 g/mol
InChI Key: PQKMAPANQMNEHB-UHFFFAOYSA-N
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Description

2-[(3-hydroxybenzylidene)amino]phenol, also known as HAP, is a synthetic compound with a molecular formula of C13H11NO2. It is a bioactive molecule that has been extensively studied for its potential therapeutic applications in various diseases. HAP is a derivative of salicylaldehyde and 2-aminophenol and has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Antioxidant and Antibacterial Properties

2-[(3-hydroxybenzylidene)amino]phenol has been studied for its biological activity, particularly as an antioxidant and antibacterial agent. Schiff bases of this compound have shown potent antioxidant activity and significant inhibition of the lipoxygenase enzyme, along with excellent activities against various bacteria including Staphylococcus intermedius, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Aslam et al., 2016).

Photophysical Properties

Studies have also focused on the electronic and photophysical properties of derivatives of this compound. These derivatives have been analyzed for their absorption and fluorescence spectra in various solvent polarities, contributing to a better understanding of their solvatochromism and electric dipole moments (Sıdır et al., 2017).

Synthesis and Structure

Research into the synthesis and structure of related compounds, like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes, has been conducted. These studies provide insights into the coordination of these compounds with various metal ions, offering potential applications in materials science and catalysis (Abbas et al., 2020).

Potential in Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Schiff bases derived from this compound have been investigated for their efficacy in preventing corrosion of stainless steel in acidic environments. This research contributes to the development of more efficient and environmentally friendly corrosion inhibitors (Vikneshvaran & Velmathi, 2017).

Enzymatic Reactions and Catalysis

The compound and its derivatives have also been studied in the context of enzymatic reactions, such as phenol hydroxylase, which plays a role in the degradation and detoxification of phenolic compounds. Understanding these enzymatic processes is crucial for environmental protection and the development of new biotechnological applications (Enroth et al., 1998).

Antimicrobial and Anti-Inflammatory Activities

Additionally, diorganotin(IV) complexes derived from Schiff bases of this compound have shown promising antimicrobial, antioxidant, and anti-inflammatory activities. These findings open up potential therapeutic applications in the treatment of infections and inflammation-related disorders (Devi et al., 2019).

Properties

IUPAC Name

2-[(3-hydroxyphenyl)methylideneamino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)16/h1-9,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKMAPANQMNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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